molecular formula C6H3Cl2N3 B11908028 3,7-Dichloro-1H-pyrazolo[4,3-c]pyridine

3,7-Dichloro-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B11908028
M. Wt: 188.01 g/mol
InChI Key: UWZYGDPUGXPNKC-UHFFFAOYSA-N
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Description

3,7-Dichloro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dichloro-1H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,7-dichloropyrazole with a suitable pyridine derivative. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3,7-Dichloro-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or DMF.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like aryl boronic acids.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3,7-Dichloro-1H-pyrazolo[4,3-c]pyridine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3,7-Dichloro-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo[3,4-b]pyridines: Another class of pyrazolopyridines with different substitution patterns.

    Pyrazolo[3,4-d]pyrimidines: Compounds with a similar fused ring system but different heteroatoms.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: More complex structures with additional fused rings.

Uniqueness

3,7-Dichloro-1H-pyrazolo[4,3-c]pyridine is unique due to the specific positioning of chlorine atoms, which can influence its reactivity and biological activity. This distinct structure allows for unique interactions with molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C6H3Cl2N3

Molecular Weight

188.01 g/mol

IUPAC Name

3,7-dichloro-2H-pyrazolo[4,3-c]pyridine

InChI

InChI=1S/C6H3Cl2N3/c7-4-2-9-1-3-5(4)10-11-6(3)8/h1-2H,(H,10,11)

InChI Key

UWZYGDPUGXPNKC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NNC(=C2C=N1)Cl)Cl

Origin of Product

United States

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